1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Overview

Description

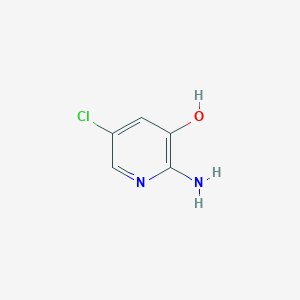

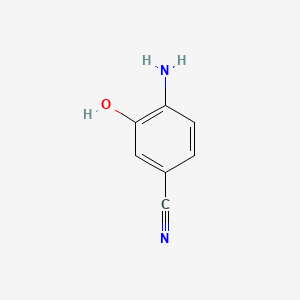

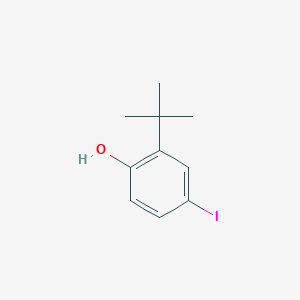

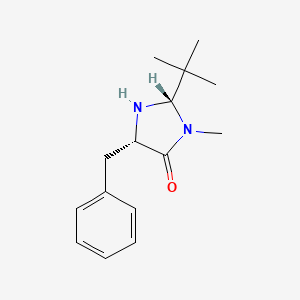

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It appears as white crystals .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a benzyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton . Also, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a solid substance with a melting point of 114-122°C . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Precursor for β-Amino Carbonyl Compounds

The compound is used in the synthesis of β-amino carbonyl compounds and their derivatives through aza-type Michael addition . These compounds are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Synthesis of Tridentate Nitrogen Donor Ligand

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is used in the synthesis of tridentate nitrogen donor ligands . These ligands have a wide range of applications in coordination chemistry and catalysis.

Synthesis of New Products Using Aza-Type Michael Reactions

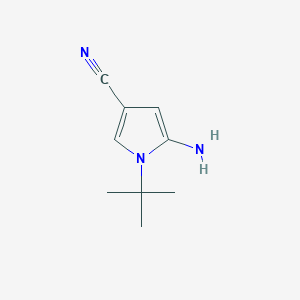

This compound is used in the synthesis of new products using aza-type Michael reactions under mild conditions . This involves a mixture of 3-(benzylamino)propionitrile and 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .

Precursor for Optically Active Amino Acids

The compound is used as a precursor for optically active amino acids . These amino acids have significant applications in the pharmaceutical industry, especially in the production of chiral drugs.

Precursor for Amino Alcohols

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is used as a precursor for amino alcohols . Amino alcohols are important in the synthesis of a variety of pharmaceuticals, agrochemicals, and surfactants.

Precursor for Diamines

This compound is used as a precursor for diamines . Diamines are used in the production of polyamides, polyimides, and polyureas, which have applications in various industries including textiles, coatings, and plastics.

Precursor for Lactams

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is used as a precursor for lactams . Lactams are cyclic amides that are used in the synthesis of a variety of pharmaceuticals, including antibiotics and antiviral drugs.

Inhibitor for D-Amino Acid Oxidase (DAO)

Although not directly related to “1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid”, it’s worth mentioning that a similar compound, “3-Methylpyrazole-5-carboxylic acid”, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Result of Action

The molecular and cellular effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name |

1-benzyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438921 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

17607-80-6 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)